Mass Shift Differentiation in SILAC Multiplexing: 13C6,15N2 vs. Unlabeled and D4-Lysine
In a standard SILAC three-plex experimental design, L-Lysine:2HCl (13C6; 15N2) is the essential component for the 'heavy' channel, providing a distinct and resolvable mass shift for tryptic peptides. It generates an 8 Dalton (Da) mass shift compared to peptides from cells grown with unlabeled ('light') L-lysine . This contrasts with the 'medium' channel, which utilizes 4,4,5,5-D4 L-lysine to produce a 4 Da mass shift. This 8 Da difference is the required specification for the heavy channel in validated SILAC workflows, ensuring baseline resolution from both light and medium peptide isotopic envelopes during mass spectrometry analysis .
| Evidence Dimension | Mass Shift of Tryptic Peptides Relative to Unlabeled Lysine |
|---|---|
| Target Compound Data | 8 Da |
| Comparator Or Baseline | Unlabeled L-Lysine: 0 Da; 4,4,5,5-D4 L-Lysine: 4 Da |
| Quantified Difference | 8 Da from light; 4 Da from medium channel (D4-lysine) |
| Conditions | SILAC metabolic labeling in cell culture followed by trypsin digestion and MS analysis |
Why This Matters
Procurement of this specific isotopologue is mandatory for users planning SILAC three-plex experiments, as substitution with 13C6-lysine (6 Da shift) or D8-lysine (8 Da shift with deuterium-induced retention time shift) would lead to spectral overlap or altered chromatographic behavior, invalidating the experimental design.
